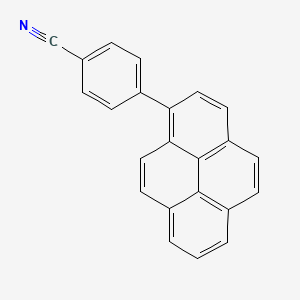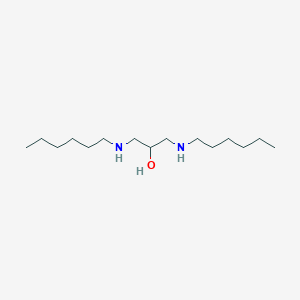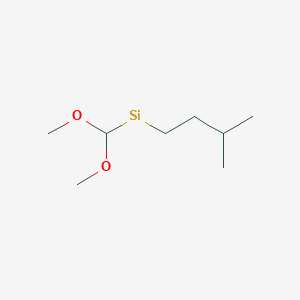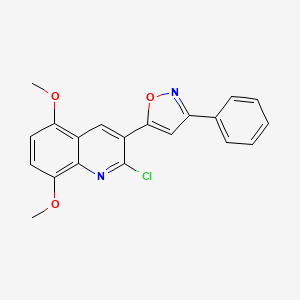
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is a chemical compound with a unique structure that includes a diazonium group and a dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the reaction of 2,5,5-trimethyl-1,3-dioxane with a diazotizing reagent such as sodium nitrite in the presence of an acid, typically hydrochloric acid, under cold conditions to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Coupling Reactions: It can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. These reactions are usually performed in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Potential use in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The dioxane ring provides stability to the molecule and can influence the reactivity of the diazonium group by electronic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring and is used in similar coupling reactions.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Another compound with a dioxane ring, used in organic synthesis
Uniqueness
2-Diazonio-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethen-1-olate is unique due to the presence of both a diazonium group and a dioxane ring. This combination provides a distinct reactivity profile, making it valuable for specific synthetic applications and industrial processes.
Eigenschaften
CAS-Nummer |
357417-05-1 |
|---|---|
Molekularformel |
C9H14N2O3 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-diazo-1-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethanone |
InChI |
InChI=1S/C9H14N2O3/c1-8(2)5-13-9(3,14-6-8)7(12)4-11-10/h4H,5-6H2,1-3H3 |
InChI-Schlüssel |
QCIXDCYKFIHIDR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(OC1)(C)C(=O)C=[N+]=[N-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
![1,4-Bis[2-(ethenyloxy)ethyl]cyclohexane](/img/structure/B14241874.png)
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)






![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)

